Methyl 2-amino-2-(3-iodophenyl)acetate
Description
The study of unique amino acid derivatives is a cornerstone of modern synthetic and medicinal chemistry. Methyl 2-amino-2-(3-iodophenyl)acetate emerges as a noteworthy scaffold, integrating three key structural features: the versatile α-amino ester, a reactive halogenated aromatic system, and its classification as a non-proteinogenic amino acid. This combination of features provides a platform for diverse chemical modifications and applications.
Alpha-amino esters are fundamental building blocks in organic synthesis, prized for their dual functionality. The presence of both an amino group and an ester allows for a wide array of chemical transformations, including peptide bond formation, N-alkylation, and various carbon-carbon bond-forming reactions. These compounds are crucial precursors for the synthesis of peptides, peptidomimetics, and other biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering further synthetic versatility.
Halogenated aromatic compounds are of significant interest in chemical research, particularly in drug discovery and materials science. The introduction of a halogen atom, such as iodine, onto an aromatic ring can profoundly influence a molecule's physicochemical properties. These effects include alterations in lipophilicity, metabolic stability, and binding affinity to biological targets. The iodine atom in this compound is particularly notable as it can participate in halogen bonding, a non-covalent interaction that can contribute to molecular recognition and binding affinity. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide range of substituents to the phenyl ring.
Non-proteinogenic amino acids, which are not found in the genetic code of organisms, are invaluable tools in chemical biology and drug development. nih.gov Their incorporation into peptides can lead to enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and novel biological activities. Research in this area is focused on the development of new synthetic methods for these unique building blocks and their application in creating novel therapeutics and molecular probes. This compound, as a non-proteinogenic amino acid derivative, aligns with this research trajectory, offering a scaffold that can be used to introduce both conformational constraints and a site for further functionalization into peptide structures.
The following table provides a summary of the key chemical identifiers for this compound.
| Property | Value |
| Chemical Formula | C₉H₁₀INO₂ |
| Molecular Weight | 291.09 g/mol |
| CAS Number | 1869192-68-6 |
This data is compiled from publicly available chemical databases.
Detailed Research Findings
While specific, in-depth research articles focusing exclusively on this compound are not widely available in the public domain, its utility can be inferred from the broader context of related compounds. Phenylglycine derivatives are known to be key intermediates in the synthesis of various pharmaceuticals. For instance, derivatives of phenylglycine have been explored as potential lead compounds for various therapeutic targets. nih.gov
The synthesis of α-amino esters, including those with halogenated aryl groups, is a well-established area of organic synthesis. Common methods include the Strecker synthesis, amination of α-halo esters, and asymmetric synthesis using chiral auxiliaries or catalysts. The presence of the iodine atom on the phenyl ring of this compound suggests that its synthesis would likely involve the iodination of a phenylglycine precursor or the use of an iodinated starting material in a standard amino acid synthesis route.
The reactivity of the carbon-iodine bond in this compound would be of primary interest to synthetic chemists. This bond can be readily functionalized using palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and alkynyl groups. This versatility makes this compound a valuable intermediate for creating libraries of compounds for drug discovery screening.
The following table outlines the potential synthetic applications of this compound based on the reactivity of its functional groups.
| Functional Group | Potential Reactions |
| Amino Group | Acylation, Alkylation, Peptide Coupling |
| Ester Group | Hydrolysis, Reduction, Transesterification |
| Iodo Group | Suzuki Coupling, Sonogashira Coupling, Heck Coupling, Buchwald-Hartwig Amination |
This table is based on general principles of organic reactivity for the respective functional groups.
Structure
3D Structure
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-iodophenyl)acetate |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3 |
InChI Key |
QFAJNNDUGMUOBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)I)N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Amino 2 3 Iodophenyl Acetate
Classical Approaches to Substituted Phenylglycine Esters
Classical synthetic routes to Methyl 2-amino-2-(3-iodophenyl)acetate typically involve the sequential or convergent assembly of the molecule from readily available starting materials. These methods focus on the formation of the ester, the introduction of the amino group, and the regioselective iodination of the phenyl ring.
Esterification Reactions
The final step in the synthesis of this compound is often the esterification of the corresponding carboxylic acid, 2-amino-2-(3-iodophenyl)acetic acid. The Fischer-Speier esterification is a common and cost-effective method for this transformation. organic-chemistry.orgreddit.com This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed. organic-chemistry.orgwvu.edu
Another approach is the reaction of the amino acid with thionyl chloride in methanol. This method proceeds via the formation of an acid chloride intermediate, which is then esterified. This can be a highly efficient method for the preparation of amino acid methyl esters.
| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Low cost of reagents | Equilibrium reaction, may require excess alcohol or water removal |
| Thionyl Chloride Method | Methanol, Thionyl Chloride | 0 °C to room temperature | High yield, irreversible | Generates HCl, requires careful handling of thionyl chloride |
Introduction of the Amino Moiety
Several classical methods can be employed to introduce the α-amino group. The choice of method often depends on the starting material.
One of the most established methods is the Strecker synthesis . This reaction involves the treatment of an aldehyde (in this case, 3-iodobenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile to the α-amino acid. nih.govfrontiersin.orgfrontiersin.org The amino acid can then be esterified as described above. A significant advantage of the Strecker synthesis is its versatility and the ready availability of the starting aldehydes. nih.gov
The Bucherer-Bergs reaction offers another route, starting from 3-iodobenzaldehyde or the corresponding ketone. This multicomponent reaction with potassium cyanide and ammonium (B1175870) carbonate yields a hydantoin intermediate. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgnih.gov Subsequent hydrolysis of the hydantoin provides the desired α-amino acid. alfa-chemistry.comnih.gov
A third common method is reductive amination . This involves the reaction of an α-keto ester, such as methyl 2-(3-iodophenyl)-2-oxoacetate, with an ammonia source in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.comnih.govorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com This one-pot procedure can be highly efficient in converting a keto group directly to an amino group. wikipedia.org
| Amination Method | Starting Material | Key Reagents | Intermediate |
| Strecker Synthesis | 3-Iodobenzaldehyde | NH₃, KCN | α-Aminonitrile |
| Bucherer-Bergs Reaction | 3-Iodobenzaldehyde | KCN, (NH₄)₂CO₃ | Hydantoin |
| Reductive Amination | Methyl 2-(3-iodophenyl)-2-oxoacetate | NH₃, NaBH₃CN | Imine |
Regioselective Introduction of the Aryl Iodide Substituent
The iodine atom on the phenyl ring can be introduced at various stages of the synthesis. A common strategy is the direct iodination of a pre-existing phenylglycine or phenylacetate derivative. The regioselectivity of the iodination is directed by the existing substituents on the aromatic ring. For instance, the direct iodination of ethyl 2-(4-aminophenyl)acetate with N-iodosuccinimide (NIS) in acetonitrile (B52724) has been shown to proceed with high yield, affording the corresponding 3-iodo derivative. chemicalbook.com This suggests that starting with an appropriately substituted aniline derivative could be a viable strategy.
Electrophilic aromatic substitution with an iodine source, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent, can also be employed. The directing effects of the amino and acetate (B1210297) groups will influence the position of iodination.
Asymmetric Synthesis and Stereochemical Control
For applications where a specific stereoisomer of this compound is required, asymmetric synthetic methods are employed. These strategies aim to produce an excess of one enantiomer over the other.
Enantioselective Synthesis Strategies
Catalytic Asymmetric Strecker Reaction: A powerful method for the enantioselective synthesis of α-amino acids is the catalytic asymmetric Strecker reaction. nih.gov This approach utilizes a chiral catalyst to control the addition of cyanide to an imine derived from 3-iodobenzaldehyde. Various chiral catalysts, including those based on titanium, aluminum, and small organic molecules (organocatalysts), have been developed for this purpose. grantome.comnih.gov The resulting enantiomerically enriched α-aminonitrile can then be hydrolyzed and esterified to yield the desired enantiomer of this compound. Chemoenzymatic methods, which combine a chemical Strecker synthesis with an enzymatic resolution of the resulting nitrile, also provide an efficient route to enantiomerically pure phenylglycine derivatives. frontiersin.orgfrontiersin.org
Enzymatic Resolution: Another common approach is the enzymatic resolution of a racemic mixture of this compound or a suitable precursor. researchgate.netgoogle.commdpi.com Lipases are frequently used enzymes for the kinetic resolution of racemic esters or amines. In this process, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer from the product. For example, a racemic amine can be acylated by an enzyme, and the resulting amide can be separated from the unreacted amine of the opposite configuration. researchgate.net
| Enantioselective Strategy | Key Principle | Typical Reagents/Catalysts | Outcome |
| Catalytic Asymmetric Strecker | Chiral catalyst directs the addition of cyanide to an imine | Chiral thiourea derivatives, Salen complexes | Enantiomerically enriched α-aminonitrile |
| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer of a racemic mixture | Lipases (e.g., Candida antarctica lipase B), acyl donors | Separation of enantiomers |
Diastereoselective Synthetic Pathways
Chiral Auxiliary-Mediated Synthesis: This strategy involves covalently attaching a chiral auxiliary to a glycine or glycinate precursor. The chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation. For the synthesis of this compound, a chiral glycine enolate equivalent can be alkylated with a 3-iodobenzyl halide. mountainscholar.orgresearchgate.net The steric hindrance provided by the chiral auxiliary favors the approach of the electrophile from one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched amino acid ester. A variety of chiral auxiliaries, such as those derived from camphor or amino alcohols, have been developed for this purpose. tcichemicals.com
Diastereoselective Aldol Reactions: It is also possible to construct the target molecule through a diastereoselective aldol reaction of a glycine-derived enolate with 3-iodobenzaldehyde. organic-chemistry.org The use of a chiral ligand or auxiliary can control the stereochemistry of the newly formed stereocenters.
The choice of synthetic methodology for this compound depends on factors such as the desired stereochemical purity, scalability, and the availability of starting materials and reagents.
Chiral Resolution Techniques
The separation of enantiomers from a racemic mixture of this compound is a critical step in obtaining stereochemically pure compounds. Chiral resolution techniques are employed to isolate the desired enantiomer, and two primary methods are particularly relevant for α-amino esters: enzymatic resolution and diastereomeric salt formation.
Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. For α-amino esters, hydrolase enzymes such as lipases and proteases are commonly employed. benthamdirect.com The principle of this technique lies in the enzyme's ability to selectively catalyze the hydrolysis of one enantiomer of the ester, leaving the other unreacted.
For this compound, a racemic mixture can be subjected to hydrolysis in the presence of a suitable lipase. The enzyme will preferentially hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, (R)-2-amino-2-(3-iodophenyl)acetic acid, while leaving the other enantiomer (e.g., the (S)-enantiomer) as the unreacted methyl ester. The resulting mixture of the carboxylic acid and the ester can then be separated based on their different chemical properties, such as solubility in acidic or basic aqueous solutions.
The efficiency of enzymatic resolution is influenced by several factors, including the choice of enzyme, solvent, temperature, and pH. A variety of lipases, such as those from Candida species, and proteases like subtilisin and α-chymotrypsin have been successfully used for the resolution of various amino acid esters. benthamdirect.com
Diastereomeric Salt Formation
Another widely used method for resolving racemic amino esters is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture of this compound with a chiral resolving agent, which is a pure enantiomer of a chiral acid or base. organic-chemistry.orgorgsyn.org The resulting products are a pair of diastereomeric salts with different physical properties, such as solubility.
For the resolution of the basic amino ester, a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used. organic-chemistry.org The reaction of racemic this compound with one of these chiral acids will yield two diastereomeric salts:
[(R)-Methyl 2-amino-2-(3-iodophenyl)acetate]·[(+)-Chiral Acid]
[(S)-Methyl 2-amino-2-(3-iodophenyl)acetate]·[(+)-Chiral Acid]
These diastereomeric salts can then be separated by fractional crystallization due to their differing solubilities in a given solvent. organic-chemistry.orgbeilstein-journals.org Once a pure diastereomeric salt is isolated, the desired enantiomer of the amino ester can be recovered by treatment with a base to neutralize the chiral acid. The choice of resolving agent and solvent system is crucial for achieving efficient separation and high enantiomeric purity. organic-chemistry.orgbeilstein-journals.org
| Technique | Principle | Key Reagents/Components | Separation Method | Advantages | Disadvantages |
| Enzymatic Resolution | Stereoselective hydrolysis of one enantiomer by an enzyme. | Lipases, Proteases, Water | Extraction, Chromatography | High enantioselectivity, Mild reaction conditions. | Enzyme cost and stability, Limited to specific substrates. |
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Chiral acids (e.g., Tartaric acid, Mandelic acid) | Fractional Crystallization | Widely applicable, Scalable. | Can be tedious, Requires suitable resolving agents. |
Green Chemistry and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, including amino acid derivatives like this compound. These approaches aim to reduce or eliminate the use and generation of hazardous substances.
Catalyst-Free and Environmentally Benign Reaction Conditions
The development of catalyst-free synthetic methods is a significant goal in green chemistry as it avoids the use of often toxic and expensive metal catalysts. For the synthesis of α-amino esters, several catalyst-free approaches have been explored. One such method involves the ultrasound-assisted monoamination of β-dicarbonyl compounds, which provides a green and efficient route to β-amino-α,β-unsaturated esters. benthamdirect.com While not directly applicable to the synthesis of saturated α-amino esters, this demonstrates the potential of catalyst-free systems.
Environmentally benign reaction conditions often involve the use of non-toxic reagents and solvents. For instance, a mild and efficient monocarboxymethylation of primary amines can be achieved in aqueous conditions at room temperature, highlighting the use of water as a green solvent. organic-chemistry.org
Solvent-Free or Green Solvent Utilization
Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often conducted under microwave irradiation, have been shown to be effective for the synthesis of β-amino esters. scielo.br This approach reduces waste and can lead to shorter reaction times and higher yields.
When a solvent is necessary, the use of "green solvents" is preferred. Water is an ideal green solvent, and its use in the synthesis of α-amino esters has been demonstrated. organic-chemistry.org Other green solvents that have been investigated for solid-phase synthesis include Cyrene, which has shown good swelling properties for various resins. researchgate.net
| Green Solvent | Properties | Application in Amino Ester Synthesis |
| Water | Non-toxic, non-flammable, readily available. | Used in catalyst-free amination reactions. organic-chemistry.org |
| Cyrene | Biodegradable, derived from renewable resources. | Investigated as a green alternative to traditional solvents in solid-phase peptide synthesis. researchgate.net |
| Ethanol | Biodegradable, low toxicity. | Used in mechanochemical synthesis of primary amides from esters. acs.org |
Mechanochemical Synthesis in the Preparation of Related Compounds
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of primary amides from esters, including α-amino esters. acs.org This method involves milling the ester with calcium nitride and ethanol, and has been shown to be compatible with various functional groups while maintaining the stereochemical integrity of the α-carbon. acs.org A rhodium-catalyzed reaction between aryldiazoesters and anilines to produce α-amino esters has also been achieved under mild mechanochemical conditions in a mixer mill. organic-chemistry.org These examples suggest the potential for developing a mechanochemical route for the synthesis of this compound.
Solid-Phase Synthesis Strategies and Adaptations for Amino Esters
Solid-phase synthesis (SPS) is a powerful technique for the preparation of peptides and other organic molecules, including amino esters. In SPS, the starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a stepwise manner. This approach simplifies purification, as excess reagents and byproducts can be washed away, while the desired product remains attached to the solid support.
For the synthesis of amino esters, a suitable resin and linker are required. The linker connects the amino acid to the resin and must be stable throughout the synthesis but cleavable under specific conditions to release the final product.
Several resins are commonly used in solid-phase synthesis, each with different properties and cleavage conditions.
| Resin Type | Linker Type | Cleavage Conditions | Application for Amino Esters |
| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) | Suitable for Boc-strategy synthesis of peptide acids. iris-biotech.depeptide.com |
| Wang Resin | p-Alkoxybenzyl alcohol | Moderate acid (e.g., TFA) | Widely used for Fmoc-strategy synthesis of peptide acids. iris-biotech.depeptide.com |
| 2-Chlorotrityl Chloride Resin | Trityl | Mild acid | Useful for the synthesis of protected peptide acids and for amino acids prone to racemization. sigmaaldrich.comresearchgate.net |
| HMBA Resin | Hydroxymethylbenzyl | Nucleophilic cleavage | Allows for the synthesis of various C-terminal modified peptides, including esters. iris-biotech.de |
The synthesis of an amino ester on a solid support would typically involve the attachment of a protected amino acid to the resin via a linker. Subsequent reactions, such as deprotection and coupling of other molecules, can then be performed. Finally, the desired amino ester is cleaved from the resin. For instance, the HMBA (4-hydroxymethylbenzoic acid) linker is versatile and can be cleaved by various nucleophiles to yield different C-terminal modifications, including methyl esters. iris-biotech.de The 2-chlorotrityl chloride resin is also advantageous as it allows for the attachment of the amino acid without activation of the carboxyl group, thus preventing racemization. sigmaaldrich.comresearchgate.net
Adaptations of solid-phase strategies for the synthesis of non-natural α-amino acid derivatives have been developed, including asymmetric phase-transfer catalysis on a polymer-supported glycine-imine tert-butyl ester. thieme-connect.com These methods demonstrate the flexibility of solid-phase synthesis for creating diverse amino ester structures.
Reactivity and Chemical Transformations of Methyl 2 Amino 2 3 Iodophenyl Acetate
Reactions of the Ester Moiety
The ester group in Methyl 2-amino-2-(3-iodophenyl)acetate is susceptible to nucleophilic acyl substitution reactions, typical of carboxylic acid esters. These transformations allow for the modification of the carboxyl end of the molecule.
Hydrolysis and Transesterification
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(3-iodophenyl)acetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. Base-mediated hydrolysis, or saponification, is usually carried out at room temperature or with gentle heating using a stoichiometric amount of a strong base like sodium hydroxide (B78521) or lithium hydroxide. The reaction proceeds through a tetrahedral intermediate, resulting in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free amino acid. The presence of the amino group can complicate hydrolysis, and protection of the amine may be necessary in some cases to avoid side reactions.
Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of a catalyst. thieme-connect.com This reaction is often an equilibrium process, and strategies such as using a large excess of the new alcohol or removing the methanol (B129727) byproduct are employed to drive the reaction to completion. wikipedia.org Both acid and base catalysts can be used for transesterification. wikipedia.org For α-amino esters, milder, more specialized catalysts, such as zinc clusters, have been developed to avoid side reactions like racemization. thieme-connect.com
| Transformation | Reactant | Reagents | Product |
| Hydrolysis | This compound | 1. NaOH, H₂O/MeOH2. HCl (aq) | 2-Amino-2-(3-iodophenyl)acetic acid |
| Transesterification | This compound | Ethanol, H₂SO₄ (cat.) | Ethyl 2-amino-2-(3-iodophenyl)acetate |
Reduction to Corresponding Alcohols
The ester functionality of this compound can be reduced to a primary alcohol, yielding 2-amino-2-(3-iodophenyl)ethanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not effective for ester reduction. Lithium aluminum hydride (LiAlH₄) is a common and potent reagent for this purpose, typically used in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion and a subsequent second hydride addition to the intermediate aldehyde. Careful workup is required to quench the excess reagent and liberate the amino alcohol product. Alternative methods for the reduction of amino acids and their esters have been developed to offer milder conditions or different selectivities. stackexchange.com
| Reactant | Reagents | Product |
| This compound | 1. LiAlH₄, THF2. H₂O/NaOH workup | 2-Amino-2-(3-iodophenyl)ethanol |
Reactions of the Amino Group
The primary amino group in this compound is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds.
Acylation and Amide Formation
The amino group readily reacts with acylating agents such as acid chlorides, acid anhydrides, or activated carboxylic acids to form the corresponding amides. This is a fundamental reaction in peptide synthesis. For instance, treatment of this compound with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) will yield Methyl 2-(acetylamino)-2-(3-iodophenyl)acetate. Similarly, reaction with a protected amino acid, using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), would lead to the formation of a dipeptide derivative.
| Acylating Agent | Reagents | Product |
| Acetyl chloride | Triethylamine (B128534), CH₂Cl₂ | Methyl 2-(acetylamino)-2-(3-iodophenyl)acetate |
| Benzoic anhydride | Pyridine | Methyl 2-(benzamido)-2-(3-iodophenyl)acetate |
Alkylation and Derivatization
The nitrogen atom of the primary amino group can be alkylated by reaction with alkyl halides. Mono-alkylation can be challenging to achieve selectively, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation to form a tertiary amine or even a quaternary ammonium (B1175870) salt. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is a more controlled method for mono-alkylation. The direct N-alkylation of α-amino acid esters with alcohols has also been achieved using ruthenium catalysts, offering an atom-economical approach. nih.gov Derivatization of the amino group is a common strategy in analytical chemistry and for modifying the properties of the molecule.
| Alkylating Agent | Reagents | Potential Product(s) |
| Methyl iodide | K₂CO₃, Acetonitrile (B52724) | Methyl 2-(methylamino)-2-(3-iodophenyl)acetate and/or Methyl 2-(dimethylamino)-2-(3-iodophenyl)acetate |
| Benzyl bromide | Diisopropylethylamine | Methyl 2-(benzylamino)-2-(3-iodophenyl)acetate |
Formation of Imines and Related Condensation Products
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and reversible. libretexts.org The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is often driven to completion by removing the water formed, for example, by azeotropic distillation. These imines are versatile intermediates in organic synthesis and can be further reduced to secondary amines or reacted with various nucleophiles.
| Carbonyl Compound | Conditions | Product |
| Benzaldehyde | Toluene, p-TsOH, Dean-Stark trap | Methyl 2-((benzylidene)amino)-2-(3-iodophenyl)acetate |
| Acetone | Acetic acid (cat.) | Methyl 2-((propan-2-ylidene)amino)-2-(3-iodophenyl)acetate |
Aromatic Functionalization and Cross-Coupling Reactions
The presence of the iodine atom on the phenyl ring is the most significant feature for aromatic functionalization. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, making it an ideal handle for a variety of powerful cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecular architectures, and the aryl iodide moiety of this compound serves as an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon single bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. nih.govnih.gov This methodology is widely used to synthesize biaryl structures. For this compound, a Suzuki reaction would replace the iodine atom with a new aryl or vinyl group, providing access to a wide range of substituted phenylglycine derivatives. The reaction is known for its mild conditions and tolerance of various functional groups, which is crucial for a substrate containing sensitive amino and ester moieties. nih.gov
| Parameter | Typical Reagents and Conditions for Suzuki Coupling |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Alkylboronic acids |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |
| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures |
| Temperature | Room Temperature to 120 °C |
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl iodide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org This transformation allows for the introduction of alkenyl substituents onto the phenyl ring of the amino acid derivative. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and is a cornerstone of C-C bond formation. wikipedia.org Phosphine-free palladium catalyst systems have been developed to make the reaction more economical and environmentally friendly. nih.govdiva-portal.org
| Parameter | Typical Reagents and Conditions for Heck Coupling |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ |
| Alkene Partner | Acrylates, Styrenes, and other electron-deficient or neutral olefins |
| Base | Triethylamine (NEt₃), K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile (MeCN), Toluene |
| Temperature | 80 °C to 140 °C |
Sonogashira Coupling: This reaction is a highly efficient method for forming a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. researchgate.net The reaction is typically co-catalyzed by palladium and a copper(I) salt, although copper-free protocols have also been developed to avoid the undesirable side reaction of alkyne homocoupling. organic-chemistry.orgnih.govnih.gov This transformation is invaluable for synthesizing aryl alkynes, which are important precursors for pharmaceuticals, natural products, and organic materials. nih.gov
| Parameter | Typical Reagents and Conditions for Sonogashira Coupling |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Alkyne Partner | Terminal alkynes (R-C≡CH) |
| Base | An amine base, such as triethylamine (NEt₃) or diisopropylamine (B44863) (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 100 °C |
Nucleophilic aromatic substitution (S_NAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
For S_NAr to occur readily, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.
In the case of this compound, the phenyl ring lacks such strong activating groups. The amino and ester functionalities are not sufficiently electron-withdrawing to facilitate the reaction under standard conditions. Although iodide is an excellent leaving group, the high energy of the un-stabilized intermediate makes the classical S_NAr pathway energetically unfavorable for this substrate. libretexts.org Consequently, displacing the iodide via a standard S_NAr mechanism would be challenging and likely require harsh reaction conditions or the use of very powerful nucleophiles.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. libretexts.org The reaction involves an electrophile attacking the electron-rich π-system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com Aromaticity is then restored by the loss of a proton.
The regiochemical outcome of the reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present. In this compound, there are two substituents to consider: the iodo group and the α-amino methyl ester group.
Iodo Group (-I): Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate.
Amino Group (-NH₂): The amino group (or its protected form) is a powerful activating group and a strong ortho, para-director due to its strong resonance electron-donating effect.
The positions on the ring relative to the iodide (at C3) are C2, C4, and C6. The amino acid substituent is at C1. The directing effects are as follows:
The amino group strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
The iodo group weakly directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.
Both groups direct to the same positions (C2, C4, C6). The powerful activating effect of the amino group will dominate. Therefore, electrophilic substitution will be strongly favored at these positions over the C5 position. Steric hindrance may influence the ratio of products, with substitution at C4 and C6 likely being favored over the more crowded C2 position.
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ | Substitution at C4 and C6 positions |
| Halogenation | Br⁺, Cl⁺ | Substitution at C4 and C6 positions |
| Sulfonation | SO₃ | Substitution at C4 and C6 positions |
| Friedel-Crafts Alkylation | R⁺ | Substitution at C4 and C6 positions (potential for polyalkylation) |
Stereoselective Transformations and Chiral Pool Applications
The α-carbon of this compound is a stereocenter. If the compound is prepared or resolved into a single enantiomeric form, it becomes a valuable chiral building block for asymmetric synthesis. This approach, which utilizes readily available, enantiomerically pure compounds as starting materials, is known as the "chiral pool" strategy. researchgate.netmdpi.com
As a non-proteinogenic α-amino acid, enantiopure this compound can be used to synthesize complex, optically active target molecules, particularly in pharmaceutical development where specific stereoisomers are often required for biological activity. mdpi.com
The compound can be utilized in several ways:
As a Chiral Scaffold: The amino acid framework can be incorporated directly into larger molecules, such as peptides or natural product analogues, where the 3-iodophenyl group serves as a handle for further diversification via the cross-coupling reactions described previously.
As a Chiral Inducer: The existing stereocenter can be used to control the stereochemistry of new stereocenters formed in subsequent reactions, a process known as substrate-controlled asymmetric induction. mdpi.com
Transformations of Functional Groups: The amino and ester groups can undergo various stereoretentive transformations. The amine can be acylated, alkylated, or used to form heterocycles, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an amino alcohol, all while preserving the integrity of the α-carbon's stereochemistry.
Mechanistic Investigations of Chemical Reactions Involving this compound
The reactions involving this compound proceed through well-established and extensively studied mechanisms.
Palladium-Catalyzed Cross-Coupling: The mechanisms for the Suzuki, Heck, and Sonogashira reactions, while differing in detail, all revolve around a palladium catalytic cycle. A general cycle for a Suzuki coupling is illustrative:
Oxidative Addition: A Pd(0) species inserts into the carbon-iodine bond of the substrate, forming an organopalladium(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step typically requires activation by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Nucleophilic Aromatic Substitution: As discussed, the classical S_NAr mechanism involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the iodide, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). nih.gov
Elimination: The leaving group (iodide) is expelled, and the aromaticity of the ring is restored. For unactivated substrates like this one, this pathway has a high activation energy.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a cationic intermediate:
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This forms a resonance-stabilized carbocation known as the arenium ion (or sigma complex), temporarily disrupting aromaticity. libretexts.orgmasterorganicchemistry.com
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion. The electrons from the C-H bond return to the π-system, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map of Methyl 2-amino-2-(3-iodophenyl)acetate can be assembled.
In a typical ¹H NMR spectrum, the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide crucial information about the electronic environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine (α-carbon) proton, the amino group protons, and the methyl ester protons.
The protons on the 3-iodophenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, complex splitting (multiplets) would be anticipated. The proton at the C2 position would likely be a singlet or a narrow triplet, while the protons at C4, C5, and C6 would show doublet and triplet-like patterns depending on their coupling constants. The methine proton (α-CH) adjacent to the amino and ester groups is expected to resonate as a singlet. The three protons of the methyl group (-OCH₃) would appear as a sharp singlet, typically in the δ 3.5-4.0 ppm range. The amino (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic-H | ~7.0 - 7.8 | Multiplet (m) | 4H |
| α-CH | ~4.5 - 5.0 | Singlet (s) | 1H |
| -NH₂ | Variable | Broad Singlet (br s) | 2H |
| -OCH₃ | ~3.7 | Singlet (s) | 3H |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show nine distinct signals. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing far downfield. The aromatic carbons would resonate in the typical range of δ 120-145 ppm. A notable feature would be the signal for the carbon atom directly bonded to the iodine (C-I), which experiences a significant upfield shift due to the "heavy atom effect." The α-carbon (methine) and the methyl carbon would appear at the upfield end of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~170 - 175 |
| Aromatic C-NH₂ | ~140 - 145 |
| Aromatic CH | ~125 - 135 |
| Aromatic C-I | ~95 - 100 |
| α-CH | ~55 - 60 |
| -OCH₃ | ~50 - 55 |
Multinuclear and 2D NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the relative positions of protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons (the four aromatic CH groups, the α-carbon, and the methyl carbon).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₀INO₂), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the elemental composition.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₁INO₂⁺ | 291.9834 |
Electrospray Ionization (ESI) and Other Ionization Methods
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid esters. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. In tandem MS (MS/MS) experiments, the [M+H]⁺ ion can be isolated and fragmented to yield structurally informative product ions. Common fragmentation pathways for this molecule would include the loss of the methoxycarbonyl group (-COOCH₃) or the entire ester group. This fragmentation data provides further confirmation of the proposed structure.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. cardiff.ac.uk The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy provides complementary information based on the inelastic scattering of monochromatic light. cardiff.ac.uknih.gov For this compound, these techniques provide a characteristic fingerprint based on its constituent amine, ester, and iodinated aromatic ring structures.
The primary amine (-NH₂) group is expected to exhibit characteristic symmetric and asymmetric stretching vibrations (ν N-H) in the region of 3300-3500 cm⁻¹. The ester functional group will be clearly identifiable by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch (ν C=O), typically found between 1735-1750 cm⁻¹. scispace.com Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.
The presence of the 3-iodophenyl ring gives rise to several distinct vibrational modes. Aromatic C-H stretching (ν C-H) vibrations typically appear above 3000 cm⁻¹. The aromatic ring's carbon-carbon stretching vibrations (ν C=C) are expected to produce a series of bands in the 1450-1600 cm⁻¹ range. researchgate.net The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can help confirm the 1,3-disubstitution (meta) pattern. The carbon-iodine (C-I) stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹, due to the heavy mass of the iodine atom.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Primary Amine | 3300-3500 | IR, Raman |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 | IR, Raman |
| C-H Stretch (Aliphatic) | Methyl/Methine | 2850-3000 | IR, Raman |
| C=O Stretch | Ester | 1735-1750 | IR (Strong), Raman (Weak) |
| C=C Stretch | Aromatic Ring | 1450-1600 | IR, Raman |
| N-H Bend | Primary Amine | 1550-1650 | IR |
| C-O Stretch | Ester | 1000-1300 | IR |
| C-I Stretch | Iodo-Aryl | 500-600 | Raman, Far-IR |
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction analysis of this compound would yield a detailed model of its solid-state structure. The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the unit cell.
From a molecular perspective, the crystallographic data would precisely define the torsional angles between the phenyl ring, the chiral center, and the methyl acetate (B1210297) group. This would establish the preferred conformation of the molecule in the solid state. Intermolecular interactions that stabilize the crystal packing would also be elucidated. These are likely to include hydrogen bonds between the amino group of one molecule and the ester carbonyl oxygen of a neighboring molecule. Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom interacts with a nucleophilic atom (like oxygen or nitrogen) on an adjacent molecule. Pi-stacking interactions between the aromatic rings of neighboring molecules may also play a role in the crystal packing. nih.gov
High-Resolution Chromatographic Separations
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like amino acid esters. A reversed-phase HPLC method is typically suitable for this compound. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with pH modifiers or buffers. nih.gov
Detection can be achieved using a UV detector, as the iodophenyl group provides a suitable chromophore. For enhanced sensitivity and selectivity, pre-column derivatization of the primary amine with a fluorescent tag such as o-phthalaldehyde (B127526) (OPA) can be employed, allowing for fluorescence detection. lcms.cz The method would be validated for linearity, accuracy, and precision to be used for quantitative analysis. nih.gov
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Direct analysis of amino acid esters by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their polarity and potential for thermal degradation in the hot injector port. To overcome this, derivatization is typically required to increase the compound's volatility and thermal stability. researchgate.net The primary amine group of this compound can be readily derivatized with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) to form a more volatile amide.
Once derivatized, the compound can be separated on a standard nonpolar capillary column (e.g., HP-5MS). The mass spectrometer detector provides both high sensitivity and structural information. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragment ions resulting from cleavages adjacent to the carbonyl group, the loss of the ester moiety, and fragmentation of the iodophenyl ring. embrapa.br This fragmentation pattern serves as a fingerprint for positive identification.
This compound possesses a chiral center at the α-carbon, meaning it exists as a pair of enantiomers. Since enantiomers often have different pharmacological activities, assessing the enantiomeric purity is critical. Chiral chromatography is the most effective method for separating and quantifying enantiomers. yakhak.org
This separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers, causing them to travel through the column at different rates. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven highly effective for the resolution of amino acid derivatives. nih.gov The separation is typically performed in normal-phase mode, using mobile phases consisting of mixtures of alkanes (like hexane) and an alcohol (like isopropanol). The relative peak areas of the two enantiomers in the resulting chromatogram allow for the precise determination of enantiomeric excess (ee).
Computational and Theoretical Studies
Electronic Structure and Conformational Analysis via Quantum Chemical Methods
Quantum chemical methods are employed to model the geometric and electronic structure of molecules. By solving approximations of the Schrödinger equation, these techniques can determine the most stable three-dimensional arrangement of atoms (conformation) and describe the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For Methyl 2-amino-2-(3-iodophenyl)acetate, DFT calculations would begin by optimizing the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.
DFT studies on related aromatic amino acids and their derivatives have been used to elucidate enantioselectivity and analyze structural parameters. researchgate.netaps.org A similar approach for this compound would yield precise data on bond lengths, bond angles, and dihedral angles. The presence of the iodine atom, the amino group, and the methyl ester group would create specific electronic effects and steric interactions that dictate the molecule's preferred shape.
Key parameters that would be determined from a DFT analysis include the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen of the amino group would be an electron-rich, nucleophilic center, while the carbonyl carbon of the ester would be an electron-deficient, electrophilic center.
Illustrative Data: Optimized Geometric Parameters
While specific experimental or calculated data for this compound is not available in the cited literature, a typical output from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) would resemble the following hypothetical table.
| Parameter | Bond/Angle | Illustrative Calculated Value |
| Bond Lengths | C-I | ~2.10 Å |
| C-N | ~1.47 Å | |
| C=O | ~1.21 Å | |
| C-O (ester) | ~1.36 Å | |
| Bond Angles | C-C-I (aromatic) | ~120° |
| O=C-O (ester) | ~123° | |
| H-N-H | ~107° | |
| Dihedral Angle | C-C-C-N | Varies with conformation |
Note: The data in this table is illustrative and represents typical values for similar chemical structures. It is intended to demonstrate the type of information obtained from DFT calculations.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. rsc.org This theory is fundamental to understanding a molecule's electronic transitions, reactivity, and stability. The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov
For this compound, the HOMO would likely be localized on the iodophenyl ring and the nitrogen atom of the amino group, which are the most electron-rich parts of the molecule. The LUMO would likely be centered on the aromatic ring and the carbonyl group of the ester, which can accept electron density. A computational analysis would visualize these orbitals and calculate their respective energies, providing insight into the molecule's chemical reactivity and its UV-visible absorption properties. nih.gov
Illustrative Data: Frontier Molecular Orbital Energies
The following table provides a hypothetical example of the kind of data that would be generated from an MO analysis of this compound.
| Molecular Orbital | Illustrative Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap (ΔE) | 4.9 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations.
Theoretical Investigations of Reaction Pathways and Energetics
Computational chemistry is also invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products, characterize intermediate structures, and calculate the energy barriers that control the reaction rate.
A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. The energy required to reach this state from the reactants is the activation energy (Ea), which is a key determinant of the reaction kinetics. mdpi.com
Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate its energy. mdpi.comresearchgate.net For a reaction involving this compound, such as the hydrolysis of the ester group or a nucleophilic substitution at the alpha-carbon, transition state analysis would be crucial. pku.edu.cn The calculation confirms a structure as a true transition state by finding exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. youtube.comnih.gov
For example, in an acid-catalyzed hydrolysis of the methyl ester, the analysis would model the approach of a water molecule to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of methanol (B129727). The transition state for the rate-limiting step could be identified, and its energy calculated to predict the reaction rate.
Illustrative Data: Reaction Energetics for a Hypothetical Reaction
This table illustrates the kind of energetic data obtained from a transition state analysis for a hypothetical nucleophilic substitution reaction.
| Species | Illustrative Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (TS) | +22.5 |
| Products | -10.0 |
| Activation Energy (Ea) | +22.5 |
| Reaction Energy (ΔErxn) | -10.0 |
Note: The data in this table is for a hypothetical reaction and serves as an illustration of the outputs from a transition state calculation.
Computational models can account for these solvent effects, often using a Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the interaction between the solute and this medium is calculated. quora.com
For reactions involving this compound, which has polar functional groups, the choice of solvent would be critical. A polar protic solvent, like water or ethanol, could stabilize charged intermediates or transition states through hydrogen bonding, potentially accelerating SN1-type reactions. libretexts.org Conversely, a polar aprotic solvent, like DMSO or acetonitrile (B52724), might favor SN2-type mechanisms by solvating the cation of a nucleophilic salt, leaving a more reactive "bare" anion. libretexts.org A computational study would compare the reaction energy profile in the gas phase to that in various solvents to predict how the solvent choice would influence the reaction outcome.
Illustrative Data: Solvent Effect on Activation Energy
The following table illustrates how the calculated activation energy for a hypothetical reaction of this compound might change in different environments.
| Environment | Dielectric Constant (ε) | Illustrative Activation Energy (kcal/mol) |
| Gas Phase | 1 | 28.0 |
| Cyclohexane | 2.0 | 26.5 |
| Acetonitrile | 37.5 | 21.0 |
| Water | 78.4 | 19.5 |
Note: This table presents illustrative data to demonstrate the trend of solvent effects on reaction energetics.
Role As a Key Synthetic Building Block and Research Tool
Precursor in Complex Organic Molecule Synthesis
Methyl 2-amino-2-(3-iodophenyl)acetate serves as a crucial starting material in the synthesis of intricate organic molecules. The presence of the iodo-substituent on the phenyl ring provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in elaborating the molecular framework and introducing structural complexity.
Preparation of Non-Proteinogenic Amino Acid Derivatives
Non-proteinogenic amino acids, which are not found in the genetic code of organisms, are of significant interest in medicinal chemistry and drug discovery due to their unique structural and functional properties. This compound is an ideal precursor for the synthesis of a diverse array of non-proteinogenic amino acid derivatives. The iodophenyl group can be readily modified through cross-coupling reactions to introduce a wide range of substituents, leading to the creation of novel amino acid structures with tailored properties. For example, the Suzuki coupling of this compound with various boronic acids can yield a library of phenylglycine derivatives with diverse aromatic or heteroaromatic side chains.
Intermediate in Multi-Step Total Synthesis Sequences
The total synthesis of complex natural products often requires a strategic and convergent approach, where key fragments are synthesized independently and then coupled together. This compound can function as a key intermediate in such multi-step total synthesis sequences. Its ability to participate in a variety of chemical transformations allows for its incorporation into larger and more complex molecular architectures. The amino and ester functionalities can be protected and deprotected as needed, providing synthetic flexibility throughout the synthesis.
Contribution to Chemical Library Design and Combinatorial Chemistry
Combinatorial chemistry is a powerful tool for the rapid generation of large and diverse collections of chemical compounds, known as chemical libraries. These libraries are essential for high-throughput screening in drug discovery and materials science. This compound is a valuable building block for the design and synthesis of chemical libraries due to its trifunctional nature. The amino group, the ester group, and the iodophenyl group can all be independently modified, allowing for the generation of a vast number of structurally diverse compounds from a single starting material. This diversity-oriented approach is crucial for exploring a wide range of chemical space and identifying compounds with desired biological activities or material properties.
Applications in Ligand and Material Chemistry
Beyond its role in the synthesis of complex organic molecules, this compound is also finding applications in the development of novel ligands for asymmetric catalysis and as a monomer for the creation of functional polymeric materials.
Derivatization for Chiral Ligands in Asymmetric Catalysis
Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The amino acid-like scaffold of this compound makes it an attractive starting point for the synthesis of new chiral ligands. The amino and ester groups can be derivatized with various coordinating moieties, while the iodophenyl group can be used to tune the steric and electronic properties of the ligand. These tailored chiral ligands can then be complexed with transition metals to create highly efficient and selective catalysts for a variety of asymmetric transformations.
Incorporation into Polymeric Materials and Frameworks
The development of new polymeric materials with tailored properties is a rapidly growing area of research. This compound can be utilized as a functional monomer for incorporation into polymeric chains and frameworks. The amino and ester groups can participate in polymerization reactions, while the iodophenyl group can serve as a site for post-polymerization modification. This approach allows for the creation of polymers with specific functionalities, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions. These functionalized polymers have potential applications in areas such as drug delivery, sensing, and catalysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
